molecular formula C10H8N2O2 B1375803 8-Aminoquinoline-3-carboxylic acid CAS No. 1416439-58-1

8-Aminoquinoline-3-carboxylic acid

Cat. No.: B1375803
CAS No.: 1416439-58-1
M. Wt: 188.18 g/mol
InChI Key: GTIULENMBMXJGX-UHFFFAOYSA-N
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Description

8-Aminoquinoline-3-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both an amino group and a carboxylic acid group in the molecule makes it a versatile compound for various chemical reactions and applications.

Mechanism of Action

Target of Action

8-Aminoquinoline-3-carboxylic acid is a derivative of the 8-aminoquinoline family, which is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . The primary targets of 8-aminoquinoline compounds are the liver stages of Plasmodium infections, making them effective against multiple life-cycle stages of the plasmodia that infect humans .

Mode of Action

The compound interacts with its targets primarily through C–H bond activation/functionalization . This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .

Biochemical Pathways

The functionalization of positions C2–C7 on the 8-aminoquinoline ring is a key aspect of the compound’s biochemical pathway . This process involves the formation of C–C and C–Z bonds, which can significantly change the physical and chemical properties of the ring, potentially leading to future applications of economic value .

Result of Action

The result of the compound’s action is the prevention of malaria relapse, cure of the disease, and prevention of the transmission of the infection . This is achieved by killing liver stages of the parasite, asexual blood stages, and sterilizing the sexual-stage gametocytes .

Action Environment

The action, efficacy, and stability of 8-aminoquinoline compounds can be influenced by environmental factors such as the presence of glucose-6-phosphate dehydrogenase (G6PD) in the patient’s body . G6PD deficiency is one of the most common genetic abnormalities in human beings, and it is especially common where malaria is or has been endemic . This can lead to hemolytic toxicity in people lacking G6PD, which is a major adverse outcome of primaquine and other 8-aminoquinoline compounds .

Biochemical Analysis

Biochemical Properties

8-Aminoquinoline-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with several enzymes, including cytochrome P450 isoenzymes and monoamine oxidase (MAO). These interactions often involve the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor. For instance, cytochrome P450 enzymes metabolize this compound through oxidative reactions, leading to the formation of various metabolites . Additionally, the compound’s interaction with MAO results in the production of aldehyde intermediates, which further undergo metabolic transformations .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response and apoptosis . Moreover, it has been observed to alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects highlight the compound’s potential as a modulator of cellular processes and its relevance in biochemical research.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. For example, this compound acts as a bidentate ligand, coordinating with metal ions in enzyme active sites to facilitate catalytic reactions . Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in cellular processes . These molecular interactions underpin the compound’s diverse biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to factors such as stability, degradation, and long-term cellular impacts. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and cellular processes . At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of metabolic pathways . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes and monoamine oxidase . The compound undergoes oxidative metabolism by cytochrome P450 isoenzymes, resulting in the formation of hydroxylated and demethylated metabolites . Additionally, monoamine oxidase catalyzes the deamination of this compound, producing aldehyde intermediates that are further metabolized . These metabolic pathways contribute to the compound’s overall pharmacokinetic profile and its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, such as organic cation transporters . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for understanding the compound’s cellular and tissue-specific effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is often localized to organelles such as mitochondria and lysosomes, where it can interact with organelle-specific enzymes and proteins . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its biochemical activity . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Aminoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 8-Aminoquinoline-3-carboxylic acid is unique due to its dual functional groups (amino and carboxylic acid), which allow for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

8-aminoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIULENMBMXJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291185
Record name 3-Quinolinecarboxylic acid, 8-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416439-58-1
Record name 3-Quinolinecarboxylic acid, 8-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416439-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 8-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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